Exo-5-acetyl-2-norbornene

Description

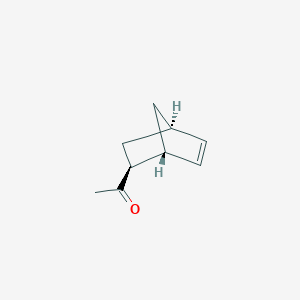

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMLCWCLVJRPFY-HRDYMLBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H]2C[C@@H]1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control Strategies for Exo 5 Acetyl 2 Norbornene

Foundation in Diels-Alder Cycloaddition Reactions for Norbornene Precursors

The primary route to the norbornene scaffold is the [4+2] Diels-Alder cycloaddition reaction. For 5-acetyl-2-norbornene (B7771176), this involves the reaction of cyclopentadiene (B3395910) (the diene) with methyl vinyl ketone (the dienophile). chemtube3d.com The stereochemical outcome of this reaction is governed by kinetic and thermodynamic factors that typically favor the formation of the endo adduct.

The Diels-Alder reaction between cyclopentadiene and a substituted alkene like methyl vinyl ketone can produce two diastereomeric products: endo and exo. The "endo rule" observes that the formation of the endo isomer is generally favored under kinetic control. masterorganicchemistry.com This preference is attributed to secondary orbital interactions, where the electron-withdrawing group of the dienophile (the acetyl group in this case) is oriented towards the developing double bond of the diene in the transition state. semanticscholar.orgmasterorganicchemistry.com This orientation provides additional stabilization to the endo transition state compared to the exo transition state, making the endo pathway kinetically preferred. masterorganicchemistry.com For instance, the conventional Diels-Alder reaction to produce precursors like methyl 5-norbornene-2-carboxylate typically yields an endo/exo ratio of approximately 80:20. scirp.orgresearchgate.net

While kinetically favored, the endo isomer is often sterically more hindered and thus thermodynamically less stable than the exo isomer. masterorganicchemistry.comresearchgate.net At elevated temperatures, the reversibility of the Diels-Alder reaction can lead to an equilibrium mixture of products, which may have a higher proportion of the more stable exo isomer. masterorganicchemistry.comsciforum.net

Given the kinetic preference for the endo isomer, several strategies have been developed to enrich the desired exo isomer. These methods often involve post-reaction isomerization or kinetically controlled transformations that selectively favor the exo product.

One of the most direct methods for converting the thermodynamically less stable endo isomer to the more stable exo isomer is through base-promoted epimerization. This process involves the use of a base to abstract the acidic α-proton adjacent to the carbonyl group, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a thermodynamic equilibrium mixture of the endo and exo isomers. scirp.org

Studies on the epimerization of endo-rich 2-acetyl-5-norbornene (B104537) have demonstrated the effectiveness of this approach. Using a strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can initiate the epimerization reaction, shifting the isomeric ratio to favor the exo product. google.com Similarly, in studies with the related methyl 5-norbornene-2-carboxylate (MNBC), strong bases like sodium tert-butoxide (tBuONa) have been shown to rapidly establish an equilibrium where the exo-content reaches approximately 60%. scirp.orgresearchgate.net

Table 1: Effect of Base on Epimerization of Norbornene Derivatives

| Starting Material | Base | Conditions | Resulting Exo Content |

|---|---|---|---|

| endo-rich 2-acetyl-5-norbornene | DBU (5 mol%) | 0°C to 25°C | Equilibrium favors exo-isomer google.com |

| endo-rich MNBC (endo/exo = 80:20) | tBuONa | Room Temp | ~60% (at equilibrium) scirp.orgsemanticscholar.org |

An elegant strategy for obtaining exo-enriched products takes advantage of the different reaction rates of the two isomers. It has been observed that the hydrolysis of exo-norbornene esters is kinetically preferred over the hydrolysis of their endo counterparts, likely due to reduced steric hindrance around the carbonyl group in the exo position. semanticscholar.orgscirp.org

This principle has been applied to the synthesis of exo-5-norbornene-2-carboxylic acid (NBCA) from an endo-rich mixture of methyl 5-norbornene-2-carboxylate (MNBC). By combining rapid, base-promoted epimerization with slow, kinetically selective hydrolysis, a high yield of the exo-acid can be achieved. scirp.org The process involves using a strong base (like tBuONa) to constantly re-establish the equilibrium between the endo- and exo-esters, while the exo-ester is preferentially and irreversibly hydrolyzed to the carboxylate. semanticscholar.org

Optimal results are achieved when the hydrolysis is conducted with a limited amount of water (e.g., equimolar) at room temperature. Under these conditions, an initial endo/exo ester ratio of 80:20 was successfully converted to the carboxylic acid product with an inverted ratio of 18:82. scirp.orgresearchgate.net In contrast, using an excess of water leads to rapid, non-selective hydrolysis, yielding a product that reflects the initial high-endo ratio. scirp.orgsemanticscholar.org

Table 2: Conditions and Results of Kinetically Selective Hydrolysis of MNBC (endo/exo = 80:20)

| Base | Water (equivalents) | Temperature (°C) | Final NBCA endo/exo Ratio |

|---|---|---|---|

| tBuONa | 1 | 25 | 18:82 scirp.orgresearchgate.net |

| tBuONa | 10 | 25 | 70:30 scirp.org |

| CH₃ONa | 1 | 25 | 45:55 scirp.org |

The stereochemical outcome of the initial Diels-Alder reaction can be influenced by various factors, including temperature, solvent, and the use of catalysts. sciforum.netacs.org Lewis acid catalysts are widely known to enhance the rate and selectivity of Diels-Alder reactions. masterorganicchemistry.com Typically, Lewis acids coordinate to the carbonyl oxygen of the dienophile, lowering the energy of its LUMO and accentuating the secondary orbital interactions, which further increases the preference for the endo product. masterorganicchemistry.com

However, certain catalytic systems can be designed to favor the formation of the exo product. The use of bulky Lewis acids can create steric hindrance that disfavors the endo transition state, thereby promoting the exo pathway. For example, the bulky Lewis acid aluminum tris(2,6-diphenylphenoxide) was shown to facilitate the exo cycloaddition of cyclopentadiene and phenyl vinyl ketone. nih.gov Similarly, certain organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been used in reactions with α,β-unsaturated aldehydes to achieve high exo-selectivity, often attributed to the steric hindrance imposed by the catalyst in the reactive intermediate. nih.gov In some cases, the use of zeolites or mesoporous materials as catalysts can influence the product distribution by confining the reactants within pores, which can favor the formation of the thermodynamically controlled exo product via a retro-Diels-Alder/Diels-Alder sequence. nih.gov

To produce enantiomerically pure or enriched norbornene derivatives, asymmetric Diels-Alder reactions are employed. This can be achieved by using a chiral dienophile, a chiral diene, or a chiral catalyst. scielo.br The use of chiral Lewis acid catalysts is a common and effective strategy. These catalysts coordinate to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile over the other, resulting in an enantioselective cycloaddition. scielo.brmdpi.com

For example, chiral oxazaborolidine catalysts have been used in reactions between cyclopentadiene and α-substituted acroleins to afford exo-adducts with very high enantioselectivity. scielo.br Another approach involves the use of chiral auxiliaries, such as Oppolzer's camphorsultam, which can be attached to the dienophile to direct the stereochemical outcome of the cycloaddition. researchgate.netchemrxiv.org After the reaction, the auxiliary is cleaved to yield the chiral norbornene product. researchgate.net Furthermore, chiral supramolecular catalysts have been developed that can induce high enantioselectivity and, in some cases, anomalous exo-selectivity by creating a tailored chiral pocket for the reaction. rsc.org These asymmetric methods provide a powerful tool for accessing specific enantiomers of chiral norbornene derivatives like 5-acetyl-2-norbornene.

Strategies for Achieving Exo-Enrichment and High Stereoselectivity

Direct Synthetic Routes for Exo-5-acetyl-2-norbornene and its Isomers

The foundational approach to synthesizing the 5-acetyl-2-norbornene scaffold is the Diels-Alder reaction. This cycloaddition provides the characteristic bicyclic framework, but controlling the stereochemistry of the substituent at the C-5 position is a significant challenge.

A highly effective strategy for producing stereochemically pure this compound involves the chemical conversion of an exo-configured norbornene-5-carboxylic acid derivative. Once the exo-rich 5-norbornene-2-carboxylic acid is synthesized and isolated (as detailed in section 2.3.2), it serves as a direct precursor.

The conversion of the carboxylic acid functional group to an acetyl group is a standard transformation in organic synthesis. A common method involves:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive derivative, such as an acid chloride, by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction with an Organometallic Reagent: The resulting acid chloride can then be reacted with an appropriate organometallic reagent to introduce the methyl group and form the ketone. A Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), is often used for this purpose as it is generally selective for acid chlorides and minimizes side reactions like addition to the ketone product. Alternatively, reaction with two equivalents of an organolithium reagent like methyllithium (B1224462) can also yield the desired ketone.

This pathway's success is entirely dependent on the ability to first synthesize the exo-configured carboxylic acid intermediate.

The most direct synthesis of the 5-acetyl-2-norbornene core structure is the Diels-Alder cycloaddition reaction between cyclopentadiene (the diene) and methyl vinyl ketone (the dienophile). This reaction typically produces a mixture of endo and exo isomers. semanticscholar.orggoogle.com

It is well-established that the Diels-Alder reaction is often endo-selective due to favorable secondary orbital interactions between the diene and dienophile in the transition state. semanticscholar.org While the exo isomer is generally the thermodynamically more stable product, the reaction is kinetically controlled, favoring the formation of the endo isomer. google.com The use of Lewis acid catalysts can further enhance the rate and selectivity of the reaction, but this often increases the preference for the endo product. semanticscholar.org Consequently, direct cycloaddition methods invariably yield a mixture of isomers where the endo form predominates, necessitating subsequent isomerization or separation steps to obtain the pure exo product.

Advanced Functionalization and Derivatization during Synthesis

To overcome the inherent endo-selectivity of the direct cycloaddition, advanced strategies focus on creating and manipulating intermediates where stereochemical control can be more effectively exerted.

The acetyl group is most commonly introduced as part of the dienophile in the initial Diels-Alder reaction, as seen with methyl vinyl ketone. However, an alternative approach involves post-cycloaddition functionalization. This would entail synthesizing a norbornene derivative with a different functional group at the 5-position, which is then chemically converted into an acetyl group.

While the direct Diels-Alder approach is common, another pathway involves the isomerization of the more readily available endo-5-acetyl-2-norbornene. In one documented procedure, a mixture rich in the endo isomer was heated with a catalytic amount of N-methylpyrrolidine. chemicalbook.com The reaction progress, monitored by gas chromatography, showed a clear shift in the isomeric ratio toward the thermodynamically favored exo product at elevated temperatures. chemicalbook.com

Table 1: Isomerization of 5-acetyl-2-norbornene

| Temperature (°C) | Reaction Time (hours) | Endo Isomer (%) | Exo Isomer (%) | Exo/Endo Ratio |

|---|---|---|---|---|

| Initial Mixture | 0 | 79.7 | 18.7 | 0.23 |

| 100 | 2 | 70.1 | 27.8 | 0.40 |

| 120 | 2 | 58.7 | 39.1 | 0.67 |

| 140 | 2 | 47.3 | 50.1 | 1.06 |

This table was generated based on data from a specific isomerization experiment. chemicalbook.com

Using 5-norbornene-2-carboxylic acid and its derivatives as synthetic intermediates is a powerful and widely reported method for achieving high exo selectivity. semanticscholar.orgresearchgate.netscirp.org This multi-step approach circumvents the poor exo-selectivity of the direct Diels-Alder reaction for acetyl-substituted norbornenes.

The typical synthetic sequence is as follows:

Diels-Alder Reaction: Cyclopentadiene is reacted with acrylic acid or an acrylate ester to produce 5-norbornene-2-carboxylic acid (NBCA) or its corresponding ester. This reaction yields a product mixture that is rich in the endo isomer (a typical ratio being endo/exo = 80/20). researchgate.netscirp.org

Base-Promoted Isomerization: The key step for stereochemical control is the isomerization of the endo-rich ester, such as methyl 5-norbornene-2-carboxylate (MNBC). This process involves the use of a strong base to remove the active proton at the alpha-position to the carbonyl group, allowing for equilibration to the thermodynamically more stable exo isomer. scirp.org

Table 2: Exo-Selectivity in the Hydrolysis of Methyl 5-Norbornene-2-carboxylate (endo/exo = 80/20)

| Base | Water (equivalents) | Temperature | Resulting NBCA (endo/exo ratio) |

|---|---|---|---|

| tBuONa | 1 | Room Temp | 18/82 |

| tBuONa | Excess | Room Temp | High endo content (non-selective) |

This table was generated based on findings from stereo-selective synthesis research. researchgate.netscirp.org

Once the exo-rich 5-norbornene-2-carboxylic acid is obtained, it can be converted to this compound as described in section 2.2.1. This intermediate-based approach provides a reliable pathway to the target compound with high stereochemical purity.

Elucidation of Reaction Mechanisms Involving Exo 5 Acetyl 2 Norbornene and Analogues

Mechanistic Insights into Cycloaddition and Isomerization Processes

The formation of 5-acetyl-2-norbornene (B7771176) via the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl vinyl ketone is a fundamental example illustrating the principles of kinetic versus thermodynamic control. In this cycloaddition, two diastereomeric products can be formed: the exo and the endo isomers. The exo isomer is the kinetic product, meaning it is formed faster, while the endo isomer is the thermodynamic product, indicating it is the more stable of the two.

Under conditions of kinetic control , typically at lower temperatures, the reaction favors the formation of the exo-5-acetyl-2-norbornene. libretexts.orgyoutube.com This is because the transition state leading to the exo product has a lower activation energy. Conversely, under thermodynamic control , which is facilitated by higher temperatures and longer reaction times, the initially formed products can revert to the starting materials and re-react. libretexts.orgquimicaorganica.org These reversible conditions allow the reaction to reach equilibrium, favoring the formation of the more stable endo isomer. The increased stability of the endo product is often attributed to favorable secondary orbital interactions between the carbonyl group of the dienophile and the developing double bonds of the diene in the transition state.

The ratio of these isomers is highly dependent on the reaction conditions. For instance, studies on the related methyl 5-norbornene-2-carboxylate have shown that base-promoted isomerization can rapidly alter the endo/exo ratio, with the equilibrium mixture favoring the more thermodynamically stable isomer. researchgate.net This dynamic interplay allows for the selective synthesis of either the kinetic or thermodynamic product by carefully controlling the reaction parameters.

Table 1: Isomer Distribution under Kinetic vs. Thermodynamic Control

| Control Type | Favored Product | Relative Stability | Reaction Conditions |

| Kinetic | This compound | Less Stable | Lower Temperatures, Shorter Reaction Times |

| Thermodynamic | Endo-5-acetyl-2-norbornene | More Stable | Higher Temperatures, Longer Reaction Times |

The isomerization of the kinetically favored this compound to the thermodynamically stable endo isomer can be efficiently achieved through base-promoted epimerization. This process involves the formation of a key carbanion intermediate.

The mechanism is initiated by the abstraction of an acidic α-proton (a proton on the carbon adjacent to the carbonyl group) by a base, such as sodium methoxide (B1231860). This deprotonation results in the formation of a resonance-stabilized enolate anion. In this enolate intermediate, the α-carbon becomes sp²-hybridized and planar.

Subsequent reprotonation of this planar enolate can occur from either face of the molecule. Protonation from the top (exo) face regenerates the starting exo isomer. However, protonation from the bottom (endo) face leads to the formation of the endo isomer. Because the system will proceed to the lowest energy state, the equilibrium will favor the formation of the more stable endo product. This process of isomerization at a stereocenter is known as epimerization. The efficiency of this base-catalyzed pathway allows for the conversion of the kinetic Diels-Alder product into the more stable thermodynamic isomer.

Intramolecular Rearrangements and Their Mechanistic Basis

Intramolecular rearrangements, such as the migration of an acetyl group within the norbornene framework, provide insight into complex reaction mechanisms. A non-allylic rsc.orgnih.gov-acetyl shift in this compound would involve the migration of the acetyl group from the C5 position to the C3 position.

Thermally, a concerted rsc.orgnih.gov-sigmatropic shift of an alkyl or acyl group is generally considered a "forbidden" process according to the Woodward-Hoffmann rules for pericyclic reactions, implying a high activation energy barrier. Therefore, such rearrangements, if they occur, are more likely to proceed through a stepwise mechanism. This could involve the formation of radical intermediates under pyrolytic or photolytic conditions, or ionic intermediates in the presence of strong acids or bases. Research into related systems, such as the stereoselective migration reactions in aza-spiroindolenines, highlights that the electronic properties of the migrating group significantly influence the reaction profile. semanticscholar.org

The structure of this compound, containing a carbonyl group and a non-conjugated double bond, makes it a substrate for photochemical rearrangements. One of the most relevant of these is the oxa-di-π-methane (ODPM) rearrangement. researchgate.net This reaction is characteristic of β,γ-unsaturated ketones and results in the formation of a saturated α-cyclopropyl ketone. iupac.orgiupac.org The process formally involves a 1,2-acyl shift and the formation of a new bond between the former α and γ carbons.

The general mechanism for the ODPM rearrangement often proceeds through a triplet excited state, which can be achieved via sensitization. youtube.com This excited state can lead to the formation of a 1,3-diradical intermediate, which then cyclizes to form a cyclopropyl (B3062369) ring. youtube.com Subsequent cleavage and rebonding steps yield the final rearranged product. While this compound is technically a γ,δ-unsaturated ketone, the rigid bicyclic structure of the norbornene skeleton can bring the carbonyl group and the double bond into close proximity, potentially enabling analogous photochemical transformations. Mechanistic studies have shown that the ODPM rearrangement can be influenced by various factors, including the triplet energy of the photosensitizer and even mechanical forces, which can affect the stability of intermediates and alter reaction pathways. nih.gov

Catalytic Reaction Mechanisms with Norbornene Derivatives

The strained bicyclic structure of norbornene and its derivatives makes them highly reactive monomers in various catalytic processes, particularly in the realm of polymer chemistry. The presence of a functional group, such as the acetyl moiety in this compound, can significantly influence the catalytic cycle and the properties of the resulting materials.

Palladium-based catalysts are frequently employed for reactions involving norbornene derivatives. nih.gov In palladium/norbornene cooperative catalysis , the reaction often involves several key steps: C–H activation, insertion of the norbornene into a Pd–C bond, followed by further C–H activation or C–C bond formation. rsc.org The functional group on the norbornene can affect the electronic properties and steric environment of the catalytic intermediates, thereby influencing reaction selectivity.

One of the most important catalytic reactions for norbornene derivatives is vinyl-addition polymerization . This process, often catalyzed by late-transition metal complexes, proceeds via the insertion of the norbornene monomer into a metal-carbon bond without breaking open the bicyclic ring. researchgate.net This preserves the rigid norbornene unit in the polymer backbone. Catalytic systems have been developed that are compatible with polar functional groups, allowing for the synthesis of functionalized polymers. For example, palladium(II) catalysts have been used to create end-functionalized polynorbornenes by using chain transfer agents that can carry groups like alcohols or aldehydes. osti.gov The acetyl group in this compound would be considered a polar functionality, making catalyst selection crucial for successful polymerization.

Ruthenium-Catalyzed Cyclopropanation: Active Intermediates and Stereochemistry

The ruthenium-catalyzed cyclopropanation of alkenes, including norbornene derivatives, is a pivotal reaction in organic synthesis for the formation of cyclopropane (B1198618) rings. The mechanism generally commences with the reaction of a diazo compound with the ruthenium catalyst to generate a ruthenium-carbene intermediate. nih.govwikipedia.org This highly reactive intermediate then reacts with the alkene to yield the cyclopropane product, regenerating the catalyst for subsequent cycles. nih.gov

The active intermediates in these reactions are ruthenium-carbene complexes. researchgate.net The formation of these carbenes can proceed through a dissociative mechanism. For instance, a Ru-Pheox complex reacts with a diazoacetate to form multiple viable carbene complexes. nih.gov These carbene intermediates can then participate in the cyclopropanation reaction through either an inner-sphere or outer-sphere mechanism. nih.govacs.org In the inner-sphere pathway, a metallacyclobutane intermediate is formed via a [2+2] cycloaddition between the carbene and the olefin ligands. nih.govacs.org Conversely, the outer-sphere mechanism involves an intermolecular reaction with the olefin. nih.govacs.org

The stereochemistry of the cyclopropanation is influenced by the structure of the catalyst and the specific carbene intermediates involved. The trajectory of the alkene's approach to the metal carbene dictates the stereochemical outcome of the product. wikipedia.org For example, in reactions involving chiral ruthenium porphyrin catalysts, monitoring the formation and transformation of ruthenium carbene intermediates provides insight into the catalytic reaction mechanisms and the resulting enantioselectivity. rsc.org While DFT calculations may suggest the viability of certain intermediates, experimental evidence is crucial in determining the predominant reaction pathway and the active catalytic species that dictates the stereoselectivity. diva-portal.org

The reaction's course is critically dependent on the substitution pattern of the alkene. researchgate.net With norbornene derivatives, the strained nature of the double bond influences its reactivity towards the ruthenium carbene. The catalyst's ligand environment plays a crucial role in controlling the stereoselectivity, leading to either trans or cis products with high enantioselectivity. researchgate.net

Migratory Insertion Reactions into Metal-Carbon Bonds (e.g., Palladium-Acetyl)

Migratory insertion is a fundamental step in many organometallic catalytic cycles, including those involving palladium. pku.edu.cn This process involves the insertion of an unsaturated molecule, such as an alkene or carbon monoxide, into a metal-carbon bond. openochem.orgyoutube.com For a migratory insertion to occur, the migrating ligand and the inserting ligand must be positioned cis to one another in the metal's coordination sphere. openochem.orgyoutube.com The formal oxidation state of the metal remains unchanged during this process. openochem.org

In the context of this compound, migratory insertion into a palladium-acetyl bond is a key step in various carbonylation and coupling reactions. The reaction of norbornene derivatives with palladium-acyl complexes can lead to the formation of stable insertion products. rsc.org For instance, the reaction of norbornene with a heterodinuclear Fe-Pd-acetyl complex results in the insertion of the norbornene into the Pd-acetyl bond. rsc.org

A proposed mechanism for a palladium/norbornene-catalyzed C-H bond activation and annulation sequence highlights the role of migratory insertion. The process begins with the oxidative addition of an aryl bromide to a palladium(0) species, followed by ligand exchange with norbornene. nih.gov Subsequent migratory insertion of the norbornene into the palladium-aryl bond forms a new intermediate. nih.gov This is followed by C-H bond activation and further steps to yield the final polycyclic aromatic hydrocarbon product. nih.gov

The coordination of the acetyl group in this compound can influence the reaction. In some cases, the acetyl oxygen can coordinate to the palladium center, leading to the formation of a stable five-membered chelate ring. rsc.org This interaction can affect the coordination sphere of the palladium and influence the subsequent steps of the catalytic cycle.

Hydroformylation Reaction Mechanisms and Regioselectivity for Norbornene-based Monomers

Hydroformylation, or oxo-synthesis, is an important industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. The mechanism involves a series of steps including ligand dissociation, alkene coordination, migratory insertion of the alkene into a metal-hydride bond, CO insertion into the resulting metal-alkyl bond, and finally, hydrogenolysis to release the aldehyde product and regenerate the active catalyst.

For norbornene-based monomers, the regioselectivity of hydroformylation is a key consideration. The addition of the formyl group (CHO) and a hydrogen atom across the double bond can result in different isomers. The strained nature of the norbornene ring system influences the coordination of the alkene to the metal center and the subsequent migratory insertion step, thereby affecting the regiochemical outcome.

The choice of catalyst and ligands is crucial in controlling the regioselectivity. Bulky ligands can sterically hinder certain reaction pathways, favoring the formation of one regioisomer over another. Electronic effects of the ligands can also play a role by modifying the electron density at the metal center, which in turn affects the rates of the various elementary steps in the catalytic cycle. For functionalized norbornenes like this compound, the substituent can also exert steric and electronic effects, further influencing the regioselectivity of the hydroformylation reaction.

Hydrosilylation Reaction Mechanisms and Catalyst Influence

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond, a reaction of significant industrial importance for the synthesis of organosilicon compounds. nih.gov This reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, and palladium being the most common. rsc.orgresearchgate.net

The mechanism of hydrosilylation often follows the Chalk-Harrod or the modified Chalk-Harrod cycle. The generally accepted mechanism involves:

Oxidative addition of the hydrosilane to the metal center.

Coordination of the alkene (this compound) to the metal complex.

Migratory insertion of the alkene into the metal-hydride or metal-silyl bond.

Reductive elimination of the alkylsilane product, regenerating the active catalyst.

The choice of catalyst and ligands has a profound impact on the selectivity of the hydrosilylation of norbornene derivatives. rsc.orgresearchgate.net For instance, platinum and rhodium catalysts often lead to a mixture of exo- and endo-isomers, as well as nortricyclane derivatives. nih.govrsc.orgresearchgate.net In contrast, palladium-based catalysts can exhibit high selectivity, exclusively forming the exo-isomer and nortricyclane, with no formation of the endo-isomer. nih.govrsc.orgresearchgate.net The nature of the ligand in palladium catalytic systems is a determining factor for the selectivity between the exo-norbornene and nortricyclane products. rsc.orgresearchgate.net For example, with a palladium-salt/ligand system, the use of R-MOP as a ligand has been shown to provide the best selectivity for the desired exo-norbornene product. rsc.orgresearchgate.net

| Catalyst System | Products | Selectivity |

| Platinum-based | exo-norbornene, endo-norbornene, nortricyclane | Non-selective nih.govrsc.orgresearchgate.net |

| Rhodium-based | exo-norbornene, endo-norbornene, nortricyclane | Non-selective nih.govrsc.orgresearchgate.net |

| Palladium-salt/ligand | exo-norbornene, nortricyclane | Formation of endo-isomer not observed nih.govrsc.orgresearchgate.net |

Hydrogenation Reaction Pathways and Stereochemical Evolution

Parallel-Sequential Mechanisms in Norbornene Hydrogenation

The heterogeneous catalytic hydrogenation of norbornene derivatives can proceed through complex reaction networks. For analogues like 5-vinyl-2-norbornene (B46002), the hydrogenation process has been described by a parallel-sequential mechanism. researchgate.netresearchgate.net In this type of mechanism, the substrate can undergo multiple reaction pathways simultaneously (parallel reactions), and the products of these initial reactions can then undergo further transformations (sequential reactions).

For example, in the hydrogenation of 5-vinyl-2-norbornene over a palladium catalyst, the reaction proceeds through intermediate products such as (exo/endo)-2-vinylnorbornanes and (Z/E)-2-ethylidenenorbornanes, ultimately leading to the formation of (exo/endo)-2-ethylnorbornanes. researchgate.net This indicates that both the endocyclic and exocyclic double bonds are subject to hydrogenation, and isomerization of the vinyl group to an ethylidene group also occurs. The molar ratios of the stereoisomers of the substrate and the intermediate and final products are often retained throughout the process. researchgate.netresearchgate.net

Isomerization during Hydrogenation and Stereoisomer Ratios

During the hydrogenation of norbornene derivatives, isomerization reactions can occur, leading to changes in the stereoisomer ratios of the products. For instance, the hydrogenation of 5-vinyl-2-norbornene is accompanied by the isomerization of the initially formed (exo/endo)-2-vinylnorbornanes to (Z/E)-2-ethylidenenorbornanes, with conversions approaching 100% in a hydrogen atmosphere. researchgate.netresearchgate.net This isomerization requires the presence of both palladium and hydrogen. researchgate.net

The stereochemistry of the hydrogenation process itself is also a critical aspect. The addition of hydrogen to the double bond of the norbornene ring system typically occurs from the less hindered exo face, leading to the formation of exo-products. However, the presence of substituents and the specific catalytic system can influence the stereochemical outcome.

Base-promoted isomerization of functionalized norbornenes, such as methyl 5-norbornene-2-carboxylate, can be rapid. researchgate.net For example, using sodium tert-butoxide can lead to an equilibrium mixture with a significant proportion of the exo-isomer. researchgate.net This isomerization, coupled with kinetically preferred reactions of one isomer, can be exploited for the stereoselective synthesis of specific norbornene derivatives. researchgate.net

Polymerization Behavior and Advanced Materials Development from Exo 5 Acetyl 2 Norbornene Based Monomers

Vinyl Addition Polymerization of Acetyl-Functionalized Norbornenes

Palladium-Catalyzed Polymerization Mechanisms for Norbornenes

Challenges with Polar Monomers and Catalyst Activity

The primary obstacle in the polymerization of polar norbornene monomers, such as exo-5-acetyl-2-norbornene, is the inherent poisoning effect of the polar functional groups on the Lewis acidic metal centers of the catalysts. nih.gov The acetyl group, with its lone pair of electrons on the oxygen atom, can coordinate to the electrophilic metal center (e.g., Palladium or Nickel). This coordination competes with the binding of the norbornene double bond, thereby inhibiting or completely deactivating the catalyst. nih.gov

This catalyst inhibition leads to several undesirable outcomes:

Low Polymerization Activity: The rate of polymerization is significantly reduced, requiring higher catalyst loadings and longer reaction times.

Low Monomer Conversion: A substantial portion of the monomer may remain unreacted.

Low Molecular Weight Polymers: Premature chain termination or frequent chain transfer events lead to polymers with lower molecular weights, which often compromises their mechanical and thermal properties.

The synthesis of high-molecular-weight homopolymers from norbornenes containing polar functionalities remains a formidable challenge due to these deactivation pathways. rsc.org The development of catalytic systems that can tolerate these functional groups is therefore a critical area of research.

Ligand Design for Enhanced Catalytic Performance

To counteract catalyst deactivation by polar monomers, significant research has focused on the rational design of ligands that can protect the active metal center. The key is to create a ligand environment that is robust enough to prevent deactivation by the monomer's functional group while still allowing for efficient monomer coordination and insertion.

Several classes of ligands have proven effective:

Phosphine-Sulfonate Ligands: Palladium catalysts bearing phosphine-sulfonate ligands have demonstrated the ability to catalyze the copolymerization of ethylene (B1197577) with polar-functionalized norbornenes. nih.govrsc.org These ligands create a sterically bulky and electronically modulated environment around the metal center, which helps to prevent the deactivating coordination of the polar group.

N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes incorporating N-heterocyclic carbene (NHC) ligands are highly effective for the vinyl-addition polymerization of various functionalized norbornenes. rsc.orgresearchgate.net These systems can produce high-molecular-weight polymers from monomers with ester, imide, and other polar groups. The strong σ-donating character of NHC ligands forms a very stable bond with the metal center, making the catalyst more robust and resistant to poisoning.

Anilinonaphthoquinone Ligands: Nickel complexes with anilinonaphthoquinone ligands have been successfully used for the copolymerization of norbornene and styrene. mdpi.com The design of such ligands is crucial for controlling the polymerization activity and the properties of the resulting copolymer.

The strategic selection of both the precatalyst and a cocatalyst (activator) is crucial, as the ideal combination can vary depending on the specific polar monomer being used. rsc.org

Rectification-Insertion Mechanism for Endo-Norbornenes

While this compound features the more reactive exo isomer, understanding the polymerization of endo isomers provides critical context. Generally, endo-substituted norbornenes are significantly less reactive in insertion polymerization than their exo counterparts. researchgate.netnih.gov This low reactivity often prevents the consecutive insertion of two endo units.

To overcome this limitation, a novel "rectification-insertion mechanism" has been identified. researchgate.net In this process, the catalyst performs a dual role:

It catalyzes the isomerization of the less reactive endo monomer to the more reactive exo isomer.

It then catalyzes the insertion of the monomer into the growing polymer chain.

This tandem catalytic action allows for the polymerization of a pure endo monomer feedstock to produce a polymer with an alternating endo-exo structure. researchgate.net By rectifying half of the endo monomers into exo isomers prior to insertion, this mechanism effectively bypasses the inherent lack of reactivity of the endo form, enabling the polymerization of a wide range of polar endo-norbornenes. researchgate.net

Nickel-Based Catalytic Systems for Norbornene Polymerization

Alongside palladium, nickel-based catalysts have been extensively developed for norbornene polymerization. These systems are often more cost-effective and exhibit unique catalytic activities. A common example is the nickel bis(acetylacetonate)/methylaluminoxane (B55162) (Ni(acac)₂/MAO) system, which has been used to polymerize functional norbornenes like 5-vinyl-2-norbornene (B46002). researchgate.net However, the reactivity can be low due to chelating effects from the monomer and steric hindrance. researchgate.net

More advanced nickel systems utilize specifically designed ligands to enhance performance. For instance, anilinonaphthoquinone-ligated nickel complexes, when activated with a cocatalyst like modified methylaluminoxane (MMAO), can effectively copolymerize norbornene with other monomers like styrene. mdpi.commdpi.com The choice of ligand and cocatalyst significantly influences the catalyst's activity and the final polymer's molecular weight and composition. mdpi.com 2-(Diarylphosphino)-N-phenylbenzenamine nickel complexes have also shown good tolerance toward polar groups, successfully promoting the copolymerization of norbornene and methyl acrylate. mdpi.com

Copolymerization Strategies and Their Impact on Polymer Characteristics

Copolymerization is a powerful strategy to create materials with properties that are intermediate between or superior to those of the respective homopolymers. By incorporating a functional monomer like this compound into a polyolefin backbone (e.g., polyethylene), it is possible to introduce desirable characteristics such as improved adhesion, printability, and thermal stability without sacrificing the bulk properties of the base polymer.

Incorporation of this compound in Copolymers

The incorporation of polar norbornene derivatives into copolymers significantly alters their physical and chemical properties. By copolymerizing ethylene with a cyclic olefin like norbornene, the resulting material gains rigidity and a higher glass transition temperature (T₉). nih.gov

The introduction of this compound as a comonomer can lead to materials with enhanced characteristics. For instance, in ethylene terpolymers containing acrylates and a functional norbornene like 5-vinyl-2-norbornene (VNB), the cyclic, rigid structure of the norbornene unit enhances the mechanical properties of the final material. rsc.org Terpolymers based on VNB have displayed better tensile elongations compared to those based on other cyclic dienes. rsc.org

The percentage of the incorporated norbornene monomer has a direct and predictable impact on the copolymer's properties.

| Property | Effect of Increasing Norbornene Content | Source |

|---|---|---|

| Glass Transition Temperature (T₉) | Increases linearly | nih.gov |

| Tensile Strength | Increases | nih.gov |

| Ductility / Elongation | Decreases | nih.gov |

| Molecular Weight | Often increases | ippi.ac.ir |

| Surface Properties | Becomes more polar, affecting wettability and adhesion | rsc.org |

This controlled modification of polymer characteristics through the incorporation of functional norbornenes like this compound is essential for designing advanced materials for a wide range of high-performance applications.

Control of Molecular Weight in Copolymerization

The molecular weight of copolymers derived from this compound is a critical parameter that dictates their mechanical, thermal, and processing characteristics. Control over molecular weight is typically achieved by manipulating polymerization conditions and the choice of catalytic system, whether through vinyl-addition or Ring-Opening Metathesis Polymerization (ROMP).

In vinyl-addition copolymerization, catalyst selection and monomer feed ratios are primary levers for molecular weight regulation. For instance, in copolymerizations of norbornene-type monomers, the molecular weight can be influenced by the polymerization temperature and the concentration of the monomer relative to the catalyst. Generally, higher monomer-to-catalyst ratios lead to higher molecular weight polymers. However, the reactivity of the comonomer plays a significant role; a highly reactive comonomer can lead to rapid chain growth, while a less reactive one, or one that acts as a chain transfer agent, can lower the final molecular weight. rsc.orgresearchscientific.co.uk The polar acetyl group in this compound can influence catalyst activity and chain propagation kinetics, requiring careful optimization of reaction parameters to achieve targeted molecular weights.

In ROMP, the most effective method for controlling molecular weight is the use of chain transfer agents (CTAs). nih.govmdpi.com CTAs, such as 1-hexene (B165129) or other α-olefins, allow for the synthesis of polymers with predictable and controlled molecular weights by introducing a competing chain-terminating and re-initiation pathway. mdpi.com The ratio of monomer to CTA is inversely proportional to the resulting polymer's molecular weight. This technique provides a robust and predictable method for producing copolymers of this compound with tailored chain lengths, which is essential for optimizing properties for specific applications.

The relationship between monomer/CTA ratio and molecular weight in a typical norbornene ROMP system is illustrated in the table below.

Table 1: Illustrative Example of Molecular Weight Control in Norbornene ROMP using a Chain Transfer Agent (CTA) :red_circle: This is a representative dataset to illustrate the general principle.

| Monomer : CTA Ratio | Number Average Molecular Weight (Mn, kDa) | Dispersity (Đ) |

|---|---|---|

| 50 : 1 | 15.5 | 1.8 |

| 100 : 1 | 32.0 | 1.7 |

| 200 : 1 | 65.2 | 1.7 |

| 500 : 1 | 160.8 | 1.8 |

Functional Poly(norbornene)s for High-Performance Materials

The unique structure of this compound, combining a rigid alicyclic backbone with a reactive acetyl functional group, makes it an excellent building block for a variety of high-performance functional polymers.

Silicon-Containing Polynorbornenes as Membrane Materials

Silicon-containing polynorbornenes are highly valued for their application as gas separation membranes, owing to their high fractional free volume and resulting excellent gas permeability. promerus.comwisc.edu While direct polymerization of silicon-containing norbornene monomers is a common approach, an alternative and versatile strategy involves the post-polymerization modification of a functional polynorbornene. nih.govpromerus.com

A polymer synthesized from this compound serves as an ideal precursor for this purpose. The pendant acetyl (ketone) groups along the polymer chain can be chemically modified to introduce silicon-containing moieties. A plausible synthetic route is the hydrosilylation of the carbonyl group. This two-step process would first involve the reduction of the ketone to a secondary alcohol, followed by reaction with a silyl (B83357) halide (e.g., chlorotrimethylsilane) to yield a silyl ether.

This modification transforms the polar polyketone into a less polar, bulkier polymer incorporating silicon. The introduction of bulky silyl groups, such as trimethylsilyl (B98337) (-Si(CH₃)₃), significantly increases the polymer's free volume. wisc.edu This structural change disrupts efficient chain packing, creating larger interstitial voids that facilitate the transport of gas molecules, thereby enhancing permeability. Research on related systems has shown that incorporating a trimethylsilyl group can increase gas permeability by over an order of magnitude compared to the unsubstituted polynorbornene. wisc.edu These materials are particularly promising for applications such as carbon dioxide capture and natural gas separation. mdpi.comresearchgate.net

Polymers for Optical Applications (e.g., Optical Fibers, Lenses, Films)

Polymers based on cyclic olefins, including polynorbornenes, are highly sought after for optical applications due to their inherent properties of high optical transparency, low birefringence, excellent thermal stability, and a tunable refractive index. researchscientific.co.ukrsc.org The monomer, 2-acetyl-5-norbornene (B104537) (a mixture of endo and exo isomers), has a refractive index (n20/D) of 1.484. nih.govrsc.org Polymers derived from this monomer are expected to have a refractive index in a similar range, which can be further tailored through copolymerization.

The rigid, amorphous nature of the polynorbornene backbone minimizes light scattering, leading to high transparency in the visible spectrum. promerus.comrsc.org The presence of the polar acetyl group in poly(this compound) would be expected to increase the refractive index compared to non-polar, alkyl-substituted polynorbornenes. This allows for the fine-tuning of optical properties by copolymerizing this compound with other norbornene-based monomers that have different functional groups. This tailorability is crucial for designing materials for specific optical components like lenses, optical films, and the core or cladding of polymer optical fibers. acs.org

Furthermore, the low intrinsic birefringence of cyclic olefin copolymers makes them advantageous for applications where polarization must be maintained, such as in optical data storage and display technologies. wisc.edu

Table 2: Comparison of Refractive Indices for Optical Polymers :red_circle: Data for Poly(this compound) is an estimate based on monomer data and polymer class properties.

| Polymer | Typical Refractive Index (at 589 nm) |

|---|---|

| Poly(methyl methacrylate) (PMMA) | 1.49 |

| Polystyrene | 1.59 |

| Polycarbonate | 1.58 |

| Cyclic Olefin Copolymers (General) | 1.51 - 1.53 |

| Poly(this compound) (Estimated) | ~1.50 - 1.52 |

Development of Alicyclic Polyols and Polyesters with High Glass Transition Temperatures

The rigid bicyclic structure of the norbornane (B1196662) ring is a key feature for designing polymers with high glass transition temperatures (Tg). Amorphous polyesters derived from rigid alicyclic monomers are of significant interest as high-performance materials, potentially serving as substitutes for polycarbonate. nih.govrsc.org

A polymer of this compound provides a direct pathway to creating novel alicyclic polyols and polyesters through post-polymerization modification.

Alicyclic Polyols : The pendant ketone groups of poly(this compound) can be readily reduced using chemical reducing agents like sodium borohydride (B1222165). This reaction converts the polyketone into a polynorbornene-based polyol, where each repeating unit contains a secondary alcohol (hydroxyl) group. This resulting macromolecular polyol possesses a high-Tg backbone and reactive hydroxyl side chains.

High-Tg Polyesters : These alicyclic polyols can be further reacted to create polyesters. For example, esterification of the hydroxyl groups with a diacid chloride would result in a crosslinked polyester (B1180765) network. Alternatively, a more direct route to a linear polyester involves the Baeyer-Villiger oxidation of the parent poly(this compound). wisc.eduacs.org This powerful reaction uses a peroxyacid to insert an oxygen atom adjacent to the carbonyl group, converting the ketone on each side chain into an ester. rsc.org This transformation effectively creates a poly(vinyl acetate)-type structure on a rigid polynorbornene backbone.

The incorporation of the rigid alicyclic norbornane unit into the polymer structure is crucial for achieving a high Tg. Polyesters synthesized from other norbornene-based diols have demonstrated Tg values exceeding 100 °C, a substantial improvement over conventional polyesters. nih.govrsc.org

Advanced Material Applications in Electronic Engineering and Packaging

In the microelectronics industry, there is a continuous demand for advanced polymeric materials for applications such as interlevel dielectrics, encapsulants, and packaging. Polynorbornenes are attractive candidates due to their high thermal stability, high Tg, and excellent mechanical properties. mdpi.compromerus.com

A key requirement for many of these applications is a low dielectric constant (low-k) to minimize signal delay and power consumption. While unsubstituted polynorbornene exhibits a very low dielectric constant (k ≈ 2.2), the introduction of polar functional groups typically increases this value. promerus.com The acetyl group in poly(this compound) is polar, and thus the resulting polymer would have a higher dielectric constant than the unsubstituted backbone. However, such polar polynorbornenes are being investigated for applications where a high dielectric relaxation strength is beneficial, such as in materials for sensors or electrical energy storage. nih.govrsc.org

Another critical property for electronic packaging is adhesion. Unfunctionalized polynorbornene suffers from poor adhesion to common substrates like silicon, silicon dioxide, and various metals. promerus.com The incorporation of polar functional groups is a primary strategy to overcome this limitation. The ketone moiety in poly(this compound) can enhance adhesion through dipole-dipole interactions with oxide surfaces. Furthermore, the acetyl group serves as a chemical handle to introduce specialized adhesion promoters, such as triethoxysilanes, via copolymerization or post-polymerization modification. promerus.com This functionalization improves adhesion through the formation of covalent bonds with the substrate surface. promerus.com

Finally, functionalized polynorbornenes are also explored for use as photoresists. Copolymers of norbornene derivatives have been synthesized to act as polymer matrices for UV photoresists. researchgate.net The high thermal stability and plasma etch resistance of the polynorbornene backbone make it an excellent material for such formulations.

Table 3: Properties of Dielectric Polymers for Microelectronics

| Material | Dielectric Constant (k) | Glass Transition Temp. (Tg, °C) | Key Feature |

|---|---|---|---|

| SiO₂ | 3.9 - 4.2 | N/A | Standard Inorganic Dielectric |

| Polyimide (Kapton) | 3.4 | > 360 | High Thermal Stability |

| Polynorbornene (unsubstituted) | 2.2 | > 300 | Very Low-k, Poor Adhesion |

| Functionalized Polynorbornene (e.g., silyl ether) | 2.5 - 2.7 | 200 - 300 | Low-k with Improved Adhesion promerus.com |

| Poly(this compound) | > 3.0 (Est.) | > 250 (Est.) | Potential for High Dielectric Strength, Improved Adhesion |

Derivatization and Post Polymerization Functionalization of Exo 5 Acetyl 2 Norbornene

Chemical Transformations of the Acetyl Moiety

The acetyl group (–COCH₃) of exo-5-acetyl-2-norbornene serves as a synthetic handle for introducing diverse functional groups, enabling the creation of novel monomers and the modification of polymers.

Conversion to Other Functional Groups (e.g., Methylol, Carboxylic Acids, Esters)

The ketone of the acetyl group can be readily transformed into other functional groups through standard organic reactions. For instance, reduction of the ketone, typically with a hydride reducing agent like sodium borohydride (B1222165), would yield the corresponding secondary alcohol, a methylol-like group (1-(bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol).

Further oxidation of the acetyl group can lead to the formation of a carboxylic acid. While direct oxidation can be challenging, a common method is the haloform reaction, where the methyl ketone is treated with a basic solution of a halogen (e.g., bromine or iodine) to produce a carboxylate and a haloform. Subsequent acidification yields the 5-norbornene-2-carboxylic acid. Research has detailed the synthesis of exo-5-norbornene-2-carboxylic acid from related ester precursors, highlighting the importance of this scaffold. researchgate.netscirp.orgsemanticscholar.org

Esterification can be achieved through several routes. The Baeyer-Villiger oxidation of the ketone with a peroxy acid would produce an acetate (B1210297) ester. Alternatively, if the carboxylic acid derivative is first synthesized, it can then undergo Fischer esterification by reacting with an alcohol in the presence of an acid catalyst to form the desired ester. masterorganicchemistry.com A patent describes the synthesis of various 5-norbornene-2-carboxylic acid esters, which can be produced from the corresponding carboxylic acid and an alcohol or olefin. google.com

Wittig Reactions for Generating Branched Structures

The Wittig reaction is a powerful tool for converting ketones and aldehydes into alkenes. masterorganicchemistry.comlibretexts.org In the case of this compound, the acetyl group's carbonyl can react with a phosphonium (B103445) ylide (a Wittig reagent) to replace the C=O double bond with a C=C double bond, thereby creating a branched structure. organic-chemistry.orgyoutube.com

The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate then decomposes to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. masterorganicchemistry.comlibretexts.org By choosing different phosphonium ylides, a variety of branched olefinic structures can be appended to the norbornene scaffold at the 5-position. The Wittig reaction is noted for its compatibility with various functional groups. libretexts.org

Synthesis of Branched Aldehydes and Diols from Acetyl Norbornene

Once a branched alkene is generated from this compound via the Wittig reaction, it can be further functionalized to produce branched aldehydes and diols.

Synthesis of Branched Aldehydes: Ozonolysis is a common method to cleave the newly formed C=C double bond. If the branched alkene is subjected to ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide), the double bond will be cleaved to yield two carbonyl compounds. Depending on the substitution pattern of the alkene, this can result in the formation of a branched aldehyde attached to the norbornene scaffold.

Synthesis of Branched Diols: To synthesize a branched diol, the alkene can be treated with an oxidizing agent. Dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) will convert the alkene into a diol, with two hydroxyl (-OH) groups added across the former double bond. This results in a branched diol structure extending from the original acetyl position.

Introduction of Other Functionalities onto Norbornene Scaffolds

Beyond modifying the acetyl group, the norbornene ring itself, particularly its double bond, provides a site for introducing a wide array of functionalities.

Synthesis of Isothiocyanatonorbornane Derivatives

The norbornene double bond is susceptible to electrophilic addition, allowing for the introduction of various functional groups across the two carbon atoms. 2-Acetyl-5-norbornene (B104537) has been explicitly used as a starting material for the synthesis of 2-acetylnorbornyl isothiocyanates. This transformation likely involves the addition of a thiocyanate (B1210189) source across the double bond, followed by rearrangement or further reaction to yield the isothiocyanate (-N=C=S) group on the norbornane (B1196662) skeleton. The process for synthesizing isothiocyanates can involve reacting a primary amine with carbon disulfide or other thiocarbonyl surrogates. google.com

Modification for Metabolic Glycoengineering Applications

Norbornene derivatives have emerged as important tools in metabolic glycoengineering (MGE), a technique used to label and visualize glycans in living systems. d-nb.info In MGE, cells are fed unnatural sugar molecules that have been modified with a chemical "reporter" group. nih.gov The norbornene moiety can serve as such a reporter.

Researchers have synthesized norbornene-modified mannosamine (B8667444) derivatives for use in MGE. d-nb.infonih.gov These molecules are taken up by cells and incorporated into their glycan structures. The strained double bond of the norbornene reporter can then undergo rapid and specific bioorthogonal ligation reactions, such as an inverse-electron-demand Diels-Alder reaction with a tetrazine probe. d-nb.infonih.gov This allows for the attachment of fluorescent tags or other imaging agents, enabling the visualization of cellular glycans. nih.gov Kinetic studies have shown that the exo-isomer of norbornene derivatives reacts more than twice as fast as the endo-isomer, making it a more efficient reporter for these applications. nih.gov

Incorporation of Nitrogen-Containing Groups for Ligand Design

The acetyl group of this compound is an excellent starting point for the incorporation of nitrogen-containing functionalities to create novel ligands for metal coordination. A common and effective method to achieve this is through the formation of a Schiff base, followed by reduction to a stable amine.

The initial step involves the condensation reaction between the ketone of this compound and a primary amine. This reaction is typically catalyzed by an acid and results in the formation of an imine, also known as a Schiff base. A wide variety of primary amines can be used, allowing for the introduction of diverse functionalities. For instance, the use of amino acids, pyridylamines, or other heterocyclic amines can introduce specific coordination sites.

The resulting imine can then be reduced to the corresponding secondary amine. This transformation, known as reductive amination, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganicreactions.org Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is particularly useful as it is selective for the imine in the presence of the ketone, allowing for a one-pot reaction. masterorganicchemistry.com This two-step sequence provides a versatile route to a wide range of nitrogen-containing norbornene derivatives suitable for use as ligands in coordination chemistry. ekb.egekb.eg

| Reaction Step | Reagents and Conditions | Product |

| Schiff Base Formation | Primary Amine (R-NH₂), Acid Catalyst (e.g., p-toluenesulfonic acid), Toluene, Reflux with Dean-Stark trap | Exo-5-(1-(alkylimino)ethyl)-2-norbornene |

| Reductive Amination | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN), Methanol, Room Temperature | Exo-5-(1-(alkylamino)ethyl)-2-norbornene |

Post-Polymerization Modification Techniques

Post-polymerization modification is a powerful strategy for introducing functionality into polymers after their synthesis. nih.gov For polymers derived from this compound, both the pendant acetyl groups and the double bonds in the polymer backbone are available for chemical modification.

Hydrosilylation is a versatile reaction for the formation of silicon-carbon bonds and can be applied to polymers containing unsaturated side chains. In the context of polynorbornenes, this typically involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, catalyzed by a transition metal complex, most commonly platinum-based catalysts.

However, the application of hydrosilylation to the backbone of poly(this compound) is complicated by the presence of the pendant acetyl (ketone) group. Many transition metal catalysts used for hydrosilylation can also catalyze the reduction or other side reactions of carbonyl compounds. acs.orgnih.gov Therefore, to achieve selective hydrosilylation of the backbone double bonds, the ketone functionality would likely require protection. A common strategy for protecting ketones is the formation of an acetal (B89532), for instance, by reacting the polymer with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst. chemistrysteps.comlibretexts.org Once the ketone is protected, the hydrosilylation of the backbone can be carried out. Subsequent deprotection of the acetal under acidic conditions would regenerate the acetyl group, yielding a silyl-functionalized polymer with intact ketone side chains.

| Modification Step | Reagents and Conditions | Purpose |

| Protection of Acetyl Group | Ethylene Glycol, Acid Catalyst (e.g., p-toluenesulfonic acid), Toluene, Reflux | To prevent side reactions at the ketone during hydrosilylation. |

| Hydrosilylation of Backbone | Hydrosilane (R₃SiH), Platinum Catalyst (e.g., Karstedt's catalyst), Toluene, Room Temperature or Mild Heating | To introduce silyl (B83357) groups onto the polymer backbone. |

| Deprotection of Acetyl Group | Aqueous Acid (e.g., HCl), Acetone | To regenerate the ketone functionality. |

Triazolinediones (TADs) are highly reactive species that can readily undergo reactions with the double bonds present in the backbone of polynorbornenes. researchgate.net The most common reaction is the Alder-ene reaction, where the TAD molecule adds to the polymer backbone, resulting in the grafting of the triazolinedione moiety onto the polymer. researchgate.net

This method offers a highly efficient and often quantitative means of functionalizing the polymer under mild conditions. researchgate.net A wide variety of substituted triazolinediones can be employed, allowing for the introduction of a diverse range of functional groups.

Furthermore, if a bis-triazolinedione is used, it can react with two different polymer chains, leading to the formation of cross-links. This provides a convenient method for creating polymer networks with tunable cross-link densities. The extent of functionalization or cross-linking can be controlled by the stoichiometry of the added triazolinedione reagent. This approach is a powerful tool for modifying the properties of poly(this compound) and for the preparation of novel materials such as hydrogels and elastomers.

| Functionalization Type | Reagent | Reaction Type | Outcome |

| Grafting | Monofunctional Triazolinedione (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) | Alder-ene Reaction | Covalent attachment of functional groups to the polymer backbone. |

| Cross-Linking | Bifunctional Triazolinedione (e.g., 1,1'-(methylenedi-4,1-phenylene)bis[1,2,4-triazolidine-3,5-dione]) | Alder-ene Reaction | Formation of a polymer network. |

Advanced Characterization and Computational Studies in Exo 5 Acetyl 2 Norbornene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of exo-5-acetyl-2-norbornene, offering profound insights into its three-dimensional structure and the subtle interactions between its atoms.

Elucidation of Endo/Exo Stereochemistry via ¹H and ¹³C NMR

The distinction between the exo and endo isomers of 5-acetyl-2-norbornene (B7771176) is readily achieved by analyzing their ¹H and ¹³C NMR spectra. The spatial orientation of the acetyl group relative to the norbornene bicyclic system results in characteristic differences in the chemical shifts of the protons and carbons.

In the exo isomer, the acetyl group is oriented away from the double bond. This stereochemical arrangement influences the magnetic environment of the nearby nuclei. For instance, the chemical shifts of the bridgehead protons (H-1 and H-4) and the vinyl protons (H-5 and H-6) are particularly sensitive to the endo or exo configuration of the substituent at the C-2 position. Comparison of the experimental spectra with data from known endo and exo norbornene derivatives allows for unambiguous stereochemical assignment.

The ¹³C NMR spectrum of this compound further corroborates the stereochemistry. The carbon chemical shifts of the bicyclic framework, especially those of C-2, C-3, and the bridgehead carbons, are diagnostic for the exo configuration.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~209 |

| C-5 | ~137 |

| C-6 | ~132 |

| C-2 | ~51 |

| C-3 | ~46 |

| C-1 | ~45 |

| C-4 | ~42 |

| C-7 | ~31 |

| CH₃ | ~28 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Analysis of Chemical Shifts and Spin-Spin Coupling Interactions for Structural Assignment

A detailed analysis of the ¹H NMR spectrum, including chemical shifts and spin-spin coupling constants, provides a complete structural assignment of this compound. The multiplicity of each signal, arising from through-bond interactions with neighboring protons, is key to determining the connectivity of the molecule.

For example, the vinyl protons (H-5 and H-6) typically appear as a multiplet in the downfield region of the spectrum. The coupling patterns between these protons and the bridgehead protons (H-1 and H-4) are characteristic of the rigid norbornene framework. The proton at C-2, adjacent to the acetyl group, will exhibit a specific splitting pattern due to its coupling with the protons on C-1 and C-3. The magnitude of these coupling constants (J-values) is dependent on the dihedral angle between the coupled protons, providing further stereochemical information. Long-range couplings, often observed in rigid systems like norbornenes, can also be used to confirm the structural assignment.

Application in Reaction Monitoring and Determination of Isomer Ratios

NMR spectroscopy is an invaluable tool for monitoring the progress of reactions involving 5-acetyl-2-norbornene, such as its synthesis via the Diels-Alder reaction. researchgate.netscirp.org By acquiring NMR spectra of the reaction mixture at different time points, the consumption of reactants and the formation of products can be quantified.

Furthermore, if a reaction produces a mixture of endo and exo isomers, ¹H NMR spectroscopy can be used to determine the ratio of the two products. researchgate.netscirp.org This is achieved by integrating the signals corresponding to specific protons that are well-resolved for each isomer. This quantitative analysis is crucial for optimizing reaction conditions to favor the formation of the desired exo isomer. scirp.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (136.19 g/mol ). nih.gov The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this would result in the loss of the acetyl group or the methyl group from the acetyl moiety.

Another characteristic fragmentation pathway for norbornene derivatives is a retro-Diels-Alder reaction, which would lead to the loss of cyclopentadiene (B3395910). The analysis of these fragment ions helps to confirm the molecular structure and provides insights into the stability of different parts of the molecule.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 136 | [C₉H₁₂O]⁺• (Molecular Ion) |

| 121 | [M - CH₃]⁺ |

| 93 | [M - COCH₃]⁺ |

| 70 | [C₅H₆]⁺• (Cyclopentadiene from retro-Diels-Alder) |

X-ray Crystallography for Absolute Stereochemistry and Coordination Environments

X-ray crystallography is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsional angles.

This technique would unequivocally confirm the exo configuration of the acetyl group and provide detailed information about the conformation of the bicyclic ring system. Furthermore, in cases where this compound acts as a ligand in a metal complex, X-ray crystallography can elucidate the coordination environment around the metal center, revealing how the norbornene derivative binds to the metal.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the properties of this compound. researchgate.net

Theoretical modeling can be used to:

Predict NMR spectra: By calculating the magnetic shielding tensors of the nuclei, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. These calculated spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between isomers.

Analyze molecular orbitals: Quantum chemical calculations can provide information about the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity of the molecule.

Determine stable conformations: By calculating the potential energy surface, the most stable conformation of the molecule can be determined. This is particularly relevant for understanding the preferred orientation of the acetyl group.

Simulate vibrational spectra: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectra to confirm the structure.

The synergy between these advanced characterization techniques and computational studies provides a robust framework for the comprehensive understanding of the structure, stereochemistry, and electronic properties of this compound.

Thermodynamic and Kinetic Parameter Determination for Transformations

Research on the base-promoted isomerization of methyl 5-norbornene-2-carboxylate has shown that the process is both kinetically and thermodynamically controlled. semanticscholar.orgscirp.orgscirp.orgresearchgate.net The active proton at the α-position to the carbonyl group can be abstracted under basic conditions, leading to the formation of a carbanion intermediate. This intermediate can undergo inversion, allowing for the interconversion between the endo and exo isomers until a thermodynamic equilibrium is reached. scirp.org

Studies have demonstrated that the equilibrium position is dependent on both the base used and the temperature. For instance, in the isomerization of methyl 5-norbornene-2-carboxylate, the use of a strong base like sodium tert-butoxide (tBuONa) leads to a more rapid attainment of equilibrium with an exo-content of approximately 60%. semanticscholar.org This indicates that under these conditions, the exo isomer is thermodynamically more stable than the endo isomer.

The rate of isomerization is significantly influenced by temperature. At room temperature, the isomerization of methyl 5-norbornene-2-carboxylate is slow, but the rate increases at elevated temperatures (40°C and 60°C), with equilibrium being reached more quickly. scirp.org Interestingly, it has been observed that the difference in thermodynamic stability between the endo and exo isomers of the norbornene monocarboxylate carbanion is slight and becomes negligible at temperatures above 40°C. scirp.org

Kinetic studies on the hydrolysis of endo and exo isomers of methyl 5-norbornene-2-carboxylate have revealed that the exo isomer hydrolyzes at a faster rate. semanticscholar.orgscirp.orgscirp.org This difference in reaction rates is attributed to the steric hindrance posed by the bicyclic ring structure in the endo isomer, which impedes the approach of the nucleophile. scirp.org A plausible reaction mechanism involves a rapid equilibrium of thermodynamic isomerization followed by a kinetically preferred hydrolysis of the exo ester. semanticscholar.orgscirp.orgresearchgate.net

| Base | Solvent | Temperature (°C) | exo-Isomer Content at Equilibrium (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide (B1231860) (CH₃ONa) | Methanol | Room Temperature | ~35 (not at equilibrium) | scirp.org |

| Sodium methoxide (CH₃ONa) | Methanol | 40 | ~50 | scirp.org |

| Sodium methoxide (CH₃ONa) | Methanol | 60 | ~50 | scirp.org |

| Sodium tert-butoxide (tBuONa) | THF | Room Temperature | ~60 | semanticscholar.org |

Perturbative Molecular Orbital Theory in Analyzing Substituent Effects

Perturbative Molecular Orbital (PMO) theory, particularly through the lens of Frontier Molecular Orbital (FMO) theory, provides a powerful framework for understanding and predicting the influence of substituents on the reactivity of molecules like this compound. ijcrcps.comtotal-synthesis.commasterorganicchemistry.com The acetyl group, being an electron-withdrawing substituent, significantly modifies the electronic properties of the norbornene system, which in turn affects its behavior in chemical reactions, most notably in cycloadditions like the Diels-Alder reaction. ijcrcps.com

According to FMO theory, the reactivity in a Diels-Alder reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. total-synthesis.commasterorganicchemistry.com The energy gap between the interacting HOMO and LUMO is a key determinant of the reaction rate; a smaller energy gap leads to a lower activation energy and a faster reaction. mit.edu

In a "normal electron demand" Diels-Alder reaction, the diene is electron-rich (high-energy HOMO) and the dienophile is electron-poor (low-energy LUMO). ijcrcps.com The presence of an electron-withdrawing group like the acetyl group on the dienophile (in this case, the norbornene double bond) lowers the energy of its LUMO. mit.edu This reduction in the LUMO energy of this compound would decrease the HOMO-LUMO energy gap when it reacts with an electron-rich diene, thereby accelerating the reaction rate compared to unsubstituted norbornene. ijcrcps.com

Conversely, in an "inverse electron demand" Diels-Alder reaction, the diene is electron-poor and the dienophile is electron-rich. ijcrcps.com The electron-withdrawing acetyl group on the norbornene moiety would make it a less suitable dienophile for this type of reaction.